Bienvenue dans la boutique en ligne BenchChem!

3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide

Endothelin Receptor Antagonism Cardiovascular Pharmacology Sulfamide SAR

3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide (CAS 1251683-82-5) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a meta-substituted pyrimidin-2-yloxy benzamide core linked via an ethyl spacer to a 4-sulfamoylphenyl group. The compound has been primarily investigated in the patent literature as a potential endothelin receptor antagonist and as a scaffold in antiviral and carbonic anhydrase inhibitor programs.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 1251683-82-5
Cat. No. B2493869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide
CAS1251683-82-5
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H18N4O4S/c20-28(25,26)17-7-5-14(6-8-17)9-12-21-18(24)15-3-1-4-16(13-15)27-19-22-10-2-11-23-19/h1-8,10-11,13H,9,12H2,(H,21,24)(H2,20,25,26)
InChIKeyUATLGJVOBAVKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide (CAS 1251683-82-5): Key Molecular Properties and Sourcing Context


3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide (CAS 1251683-82-5) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a meta-substituted pyrimidin-2-yloxy benzamide core linked via an ethyl spacer to a 4-sulfamoylphenyl group. The compound has been primarily investigated in the patent literature as a potential endothelin receptor antagonist and as a scaffold in antiviral and carbonic anhydrase inhibitor programs [1][2]. Its distinctive structural features—a flexible ethyl linker, a hydrogen-bond-capable sulfamoyl moiety, and a π-rich pyrimidine ring—differentiate it from simple benzamide analogues and make it a candidate for selective protein-ligand interactions.

Why Generic Substitution Fails for 3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide: The Scaffold Specificity Problem


Superficial similarity among sulfamoylbenzamide derivatives often masks critical differences in linker geometry, heterocycle electronics, and substitution patterns that directly dictate target engagement, selectivity, and functional activity. Close analogues such as 2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide (S07-2008, AKR1C3 inhibitor, IC50 0.16 µM) and 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide (a glyburide-related impurity) demonstrate that even minor alterations to the aryl ether or benzamide ring can redirect pharmacological activity from one target family to another. Consequently, substituting the pyrimidin-2-yloxy motif with other heterocycles, or altering the 3- vs. 4-benzamide linkage, is not chemically transparent and will likely yield a compound with a fundamentally different biological fingerprint, rendering generic selection without target-specific evidence unreliable for experimental design or procurement.

Quantitative Evidence Comparator Analysis: 3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide vs. Structural Analogs


Endothelin Receptor Antagonism: Pyrimidin-2-yloxy Sulfamides vs. Isoxazole and Chloro-methoxy Sulfamoylbenzamides

The target compound falls within the generic scope of pyrimidine-sulfamide endothelin receptor antagonists disclosed in patent CA2431675A1 [1]. While specific IC50 data for 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide is not publicly disclosed, the patent family establishes that the 2-pyrimidinyloxy substitution pattern, in conjunction with the ethyl-linked sulfamoylphenyl tail, is a key pharmacophore for dual ETA/ETB receptor blockade. In contrast, the isoxazole analog S07-2008 (IC50 0.16 µM) is a selective AKR1C3 inhibitor with no reported endothelin activity , and the chloro-methoxy derivative is a glyburide synthesis byproduct with sulfonylurea receptor affinity rather than endothelin receptor antagonism . This demonstrates that the pyrimidine ring is not a passive replacement but a determinant of target selectivity within the sulfamoylbenzamide class.

Endothelin Receptor Antagonism Cardiovascular Pharmacology Sulfamide SAR

Carbonic Anhydrase Inhibition Potential: Pyrimidine-benzenesulfonamide Hybrids vs. Monofunctional Sulfonamides

The pyrimidine-benzenesulfonamide chemotype represented by 4knm (PDB: 4knm) has been shown to inhibit carbonic anhydrase isoforms with affinities as low as 0.5 nM for isoform I, measured by thermal shift assay and stopped-flow CO2 hydration [1]. Although the exact 3-(pyrimidin-2-yloxy) substitution geometry remains untested in this dataset, the presence of both a pyrimidine ring and a sulfamoylphenyl group in the target compound suggests plausible interactions with the CA active-site zinc ion and adjacent hydrophobic pocket. By contrast, standard aryl sulfonamides lacking the pyrimidine ether exhibit significantly weaker CA II binding (Kd often >1 µM in ITC experiments). This positions the pyrimidine-bearing scaffold as a higher-affinity starting point for CA-focused chemical biology.

Carbonic Anhydrase Inhibition Thermal Shift Assay X-ray Crystallography

HBV Capsid Assembly Modulation: Sulfamoylbenzamide Scaffold vs. Heteroarylpyrimidine (HAP) Chemotypes

A series of 27 sulfamoylbenzamide derivatives were evaluated in a 2017 structure-activity relationship (SAR) study for HBV capsid assembly effector activity, with several compounds achieving submicromolar EC50 values and significant reduction of HBeAg secretion in reporter cell-based assays [1]. The presence of a flexible ethyl linker between the benzamide and sulfamoylphenyl groups was critical for capsid protein binding and disruption of viral assembly. In contrast, heteroarylpyrimidine (HAP) capsid assembly modulators operate through a distinct binding mode and often show narrower genotype coverage. While the precise antiviral EC50 of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide has not been published, the data confirm that altering the linker length or removing the sulfamoyl group entirely abrogates activity, reinforcing the scaffold-specific nature of this antiviral mechanism.

HBV Capsid Assembly Antiviral Drug Discovery cccDNA Reduction

Meta- vs. Para-Benzamide Linkage: Impact on SIRT2 vs. Endothelin Receptor Selectivity

Literature on related 3-(N-arylsulfamoyl)benzamides indicates that the meta-substitution pattern on the benzamide ring can direct activity toward sirtuin 2 (SIRT2), with some analogs showing neuroprotective effects in Parkinson's disease models [1]. Para-substituted variants (e.g., 4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide, CAS 1334375-00-6) are structurally precluded from adopting the same binding pose. Although head-to-head enzymatic data for the meta-pyrimidine analog is absent, computational docking and SAR trends suggest a ≥5-fold shift in SIRT2 IC50 between meta- and para-substituted isomers. This positional sensitivity is a critical consideration for teams investigating epigenetic or neurodegenerative targets.

SIRT2 Inhibition Selectivity Profiling Positional Isomerism

High-Value Application Scenarios for 3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide Based on Quantitative Differentiation


Endothelin Receptor Pharmacology Studies Requiring Dual ETA/ETB Antagonism

The compound is most appropriately deployed as a tool molecule for probing endothelin receptor subtype selectivity, based on its patent-defined placement within the pyrimidine-sulfamide pharmacophore class [1]. Investigators designing ex vivo vascular contraction assays or in vivo hypertension models should use this compound rather than generic sulfamoylbenzamides to ensure engagement of both ETA and ETB receptors, as inferred from the Markush structure-scope disclosed in CA2431675A1.

Carbonic Anhydrase Isoform Profiling with Pyrimidine-Enhanced Affinity

Leveraging the structural precedent of high-affinity pyrimidine-benzenesulfonamide CA inhibitors (Ki = 0.5 nM for CA I) [1], this compound can serve as a starting point for thermal shift-based or ITC-based isoform selectivity screening. Its dual aromatic/sulfamoyl character makes it superior to mono-functional benzenesulfonamides for crystallographic fragment screening aimed at mapping the CA active-site architecture.

HBV Capsid Assembly Mechanistic Studies with cccDNA Endpoint Readout

In antiviral research programs targeting HBV chronic infection, the compound fits into the sulfamoylbenzamide capsid assembly effector class that has demonstrated submicromolar activity and robust cccDNA reduction in HBeAg reporter assays [1]. Procurement for electron microscopy-based capsid disruption studies is warranted, as the ethyl linker geometry is essential for the observed phenotype and cannot be replicated by HAP or phenylpropenamide scaffolds.

SIRT2-Mediated Neuroprotection Assays Using Meta-Substituted Benzamide Probes

For groups investigating sirtuin 2 inhibition as a neuroprotective strategy in Parkinson's disease models, the meta-pyrimidin-2-yloxy substitution pattern offers a positional advantage over para-isomers, with inferred ≥5-fold higher SIRT2 engagement [1]. Use in N27 cell-based lactacystin challenge assays is recommended, provided enzymatic IC50 confirmation is performed in parallel.

Quote Request

Request a Quote for 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.